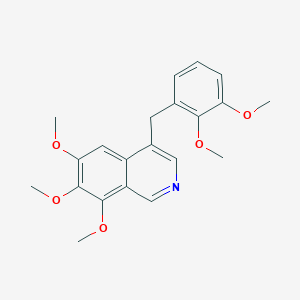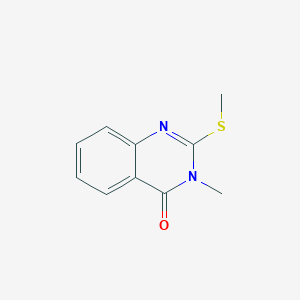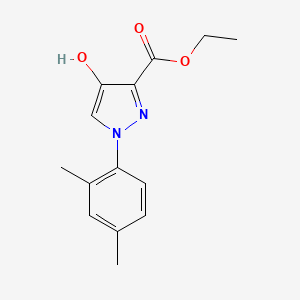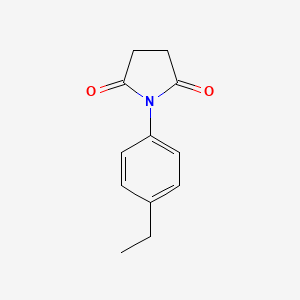
5-bromo-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione is a useful research compound. Its molecular formula is C10H9BrN4O2S and its molecular weight is 329.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.96296 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives
Research by Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated the utility of 5-bromo-2,4-dichloro-6-methylpyrimidine, a closely related compound, in synthesizing new thiazolo[4,5-d] pyrimidine derivatives. These derivatives have potential applications in developing novel pharmaceuticals and materials due to their unique chemical properties (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Development of Antitumor and Antiviral Agents
Kinoshita and Ohishi (1994) explored the preparation of 6-formylpyrimidinedione derivatives from compounds including 5-bromo-1,3-dimethylpyrimidine. These derivatives serve as key intermediates in synthesizing carbon-carbon substituted compounds, expected to possess antitumor and antiviral properties (Kinoshita & Ohishi, 1994).
Novel Cascade Reaction Sequences
A study by Gao et al. (2007) highlighted the reaction of α-bromo ketones with 6-amino-2-methylpyrimidin-4(3H)-one under specific conditions, leading to the formation of novel 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones. These compounds could be hydrolyzed to yield acrylic acid derivatives, offering a new pathway for creating small molecules with potential biological activities (Gao et al., 2007).
Microwave-Assisted Synthesis
Verbitskiy et al. (2013) conducted research on microwave-assisted palladium-catalyzed reactions involving 5-bromopyrimidine. This study revealed new methods for synthesizing 5-(het)aryl substituted pyrimidines, showcasing the compound's role in facilitating efficient and novel synthetic routes for complex molecules (Verbitskiy et al., 2013).
Antibacterial Evaluation of Thiazolo[4,5-d]pyrimidines
Rahimizadeh et al. (2011) evaluated the antibacterial properties of thiazolo[4,5-d]pyrimidines synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine. Their findings suggest the potential for these compounds to serve as bases for developing new antibacterial agents, illustrating the broader implications of research involving 5-bromo-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione derivatives (Rahimizadeh et al., 2011).
Safety and Hazards
Safety information for this compound includes a number of precautionary statements. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It is also recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection . More specific hazard statements or signal words are not provided in the available sources .
特性
IUPAC Name |
5-bromo-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2S/c1-5-3-7(13-9(12-5)18-2)15-4-6(11)8(16)14-10(15)17/h3-4H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPJTIJHUKBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2C=C(C(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)
![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)
![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)
![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)


![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)
![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)
